Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl)
Overview
Description
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is a cyclic peptide compound. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications. This compound, in particular, has garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for subsequent coupling.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the terminal amino and carboxyl groups, often using high-dilution conditions to favor intramolecular reactions.
Purification: The cyclic peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale purification methods, such as preparative HPLC, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially modifying its biological activity.
Reduction: Reduction reactions using agents like sodium borohydride can alter the peptide’s structure and properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the peptide, enhancing its functionality.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the peptide.
Scientific Research Applications
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential, including its use as a drug delivery system due to its stability and resistance to degradation.
Industry: Utilized in the development of novel materials and bioactive compounds.
Mechanism of Action
The mechanism of action of Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, its cyclic structure allows for enhanced binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-prolylglycyl-L-phenylalanyl): Another cyclic peptide with similar structural features but different amino acid composition.
Cyclo(L-leucyl-L-prolyl): Known for its antifungal properties and ability to inhibit aflatoxin production.
Cyclo(L-prolylglycyl): Exhibits neuroprotective and nootropic activities.
Uniqueness
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is unique due to its specific sequence of amino acids, which imparts distinct biological activities and stability. Its tetrahydrate form also contributes to its solubility and potential interactions in aqueous environments.
Biological Activity
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl), a cyclic peptide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, composed of a specific sequence of amino acids, is synthesized through cyclodipeptide synthases (CDPSs), which utilize aminoacyl-tRNA substrates to create various cyclodipeptides. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
Chemical Structure:
- Molecular Formula: C₃₈H₅₆N₈O₁₂
- Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is characterized by a cyclic structure that enhances its stability and bioactivity compared to linear peptides.
Synthesis:
- The synthesis of cyclodipeptides like cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) is facilitated by CDPSs, which have been identified as key enzymes in the biosynthesis of cyclic peptides. These enzymes show specificity for certain amino acid combinations and play a crucial role in the formation of cyclic structures from linear precursors .
Biological Activities
- Antimicrobial Properties:
- Anticancer Potential:
- Immunomodulatory Effects:
The mechanisms through which cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) exerts its biological effects are multifaceted:
- Protein Binding: The rigid structure of cyclic peptides allows them to bind effectively to protein surfaces, modulating interactions that are critical for cellular functions.
- Enzymatic Inhibition: Some studies suggest that cyclodipeptides can inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various cyclic peptides, including cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl). It was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) | 8 | Staphylococcus aureus |
Cyclo-bis(alanylglycine) | 16 | Escherichia coli |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) significantly reduced cell viability in HeLa cells by inducing apoptosis through mitochondrial pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 10 | Apoptosis via mitochondrial dysfunction |
MCF7 | 15 | Cell cycle arrest |
Properties
IUPAC Name |
(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[(2S)-2-aminopropanoyl]iminoacetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]-N-[(2S)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48N8O8.4H2O/c1-24(39)34(50)40-21-32(48)46-18-10-16-31(46)38(54)44-29(20-27-13-7-4-8-14-27)36(52)42-25(2)35(51)41-22-33(49)45-17-9-15-30(45)37(53)43-28(23-47)19-26-11-5-3-6-12-26;;;;/h3-8,11-14,21,23-25,28-31H,9-10,15-20,22,39H2,1-2H3,(H,41,51)(H,42,52)(H,43,53)(H,44,54);4*1H2/t24-,25-,28-,29-,30-,31-;;;;/m0..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGVYIVYSYOWIV-WQCSDTGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N=CC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C=O)N.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N=CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C=O)N.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N8O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135755-90-7 | |
Record name | Cyclo-bis(alanyl-glycyl-prolyl-phenylalanyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135755907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.